Ggdps-IN-1

Description

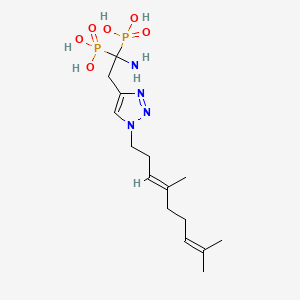

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H28N4O6P2 |

|---|---|

Molecular Weight |

422.35 g/mol |

IUPAC Name |

[1-amino-2-[1-[(3E)-4,8-dimethylnona-3,7-dienyl]triazol-4-yl]-1-phosphonoethyl]phosphonic acid |

InChI |

InChI=1S/C15H28N4O6P2/c1-12(2)6-4-7-13(3)8-5-9-19-11-14(17-18-19)10-15(16,26(20,21)22)27(23,24)25/h6,8,11H,4-5,7,9-10,16H2,1-3H3,(H2,20,21,22)(H2,23,24,25)/b13-8+ |

InChI Key |

RKPZHWPMABLVOR-MDWZMJQESA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CCN1C=C(N=N1)CC(N)(P(=O)(O)O)P(=O)(O)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCN1C=C(N=N1)CC(N)(P(=O)(O)O)P(=O)(O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Ggdps-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ggdps-IN-1 is a potent and selective inhibitor of Geranylgeranyl Diphosphate Synthase (GGDPS), a key enzyme in the mevalonate pathway.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on biochemical pathways and cellular processes. The information presented is collated from primary research and is intended to support further investigation and drug development efforts in oncology and other therapeutic areas where GGDPS is a relevant target.

Core Mechanism of Action: Inhibition of GGDPS

This compound, identified as compound 37 in the α-amino bisphosphonate triazole series, directly targets and inhibits the enzymatic activity of GGDPS.[1] GGDPS catalyzes the condensation of farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP) to form geranylgeranyl pyrophosphate (GGPP). GGPP is an essential isoprenoid lipid required for the post-translational modification of proteins, a process known as geranylgeranylation.

By inhibiting GGDPS, this compound depletes the cellular pool of GGPP. This reduction in GGPP levels prevents the geranylgeranylation of key signaling proteins, particularly small GTPases of the Rho, Rac, and Rab families.[2][3] These proteins require geranylgeranylation for their proper membrane localization and function.

Signaling Pathway Disruption

The depletion of GGPP and subsequent lack of protein geranylgeranylation leads to the disruption of multiple downstream signaling pathways critical for cell survival, proliferation, and trafficking.

Quantitative Data

The inhibitory potency of this compound and its analogs has been quantified through enzymatic and cellular assays.

| Compound | Isoprenoid Chain | Olefin Geometry | GGDPS IC₅₀ (nM) | Cellular LEC (nM) in RPMI-8226 cells |

| This compound (37) | C₁₁ (Homoneryl) | Z | 49.4 | >1000 |

| 29 | C₁₁ (Homogeranyl) | E | 60.1 | >1000 |

| 15 | C₁₀ (Neryl) | Z | 157 | >1000 |

| 14 | C₁₀ (Geranyl) | E | 225 | >1000 |

Data sourced from Gehrke NR, et al. Bioorg Med Chem Lett. 2024.[2]

IC₅₀: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the activity of GGDPS by 50%. Cellular LEC: The lowest effective concentration at which an unmodified Rap1a band is visible on an immunoblot and a statistically significant increase in intracellular lambda light chain is observed in an ELISA in RPMI-8226 cells.

Experimental Protocols

GGDPS Enzyme Inhibition Assay

This assay quantifies the in vitro activity of GGDPS inhibitors.

Methodology:

-

Enzyme and Substrates: Recombinant human GGDPS is used as the enzyme source. The substrates are farnesyl pyrophosphate (FPP) and radiolabeled [1-14C]isopentenyl pyrophosphate ([¹⁴C]IPP).

-

Reaction Mixture: The assay is performed in a buffer containing Tris-HCl, MgCl₂, and DTT.

-

Inhibition: this compound is pre-incubated with the enzyme and FPP before the addition of [¹⁴C]IPP to initiate the reaction.

-

Incubation: The reaction is allowed to proceed at 37°C.

-

Quenching and Extraction: The reaction is stopped by the addition of formic acid. The product, [¹⁴C]GGPP, is extracted using butanol.

-

Quantification: The amount of radioactivity in the butanol layer is measured using a scintillation counter to determine the extent of the reaction and, consequently, the inhibitory effect of this compound.

-

Data Analysis: IC₅₀ values are calculated from the dose-response curves.

Cellular Assays in RPMI-8226 Myeloma Cells

These assays assess the biological effects of this compound in a cellular context.

1. Immunoblot for Unmodified Rap1a:

This assay determines the extent of disruption of protein geranylgeranylation.

Methodology:

-

Cell Treatment: RPMI-8226 multiple myeloma cells are treated with varying concentrations of this compound for a specified period (e.g., 48 hours).

-

Lysis: Cells are harvested and lysed to extract total protein.

-

SDS-PAGE and Western Blotting: Protein lysates are separated by SDS-PAGE and transferred to a membrane.

-

Antibody Incubation: The membrane is probed with a primary antibody specific for unmodified Rap1a, followed by a secondary antibody.

-

Detection: The presence of unmodified Rap1a, which indicates a failure of geranylgeranylation, is detected.

2. ELISA for Intracellular Lambda Light Chain:

This assay measures the disruption of protein trafficking in myeloma cells.

Methodology:

-

Cell Treatment: RPMI-8226 cells are treated with this compound as described above.

-

Lysis: Cells are lysed, and the lysate is collected.

-

ELISA: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of intracellular lambda light chain. An accumulation of the light chain is indicative of disrupted protein secretion.

Conclusion

This compound is a valuable research tool for studying the role of GGDPS and protein geranylgeranylation in various biological and pathological processes. Its mechanism of action, centered on the depletion of GGPP and the subsequent disruption of small GTPase function, leads to significant cellular consequences, including the induction of ER stress and apoptosis in cancer cells. The provided data and experimental protocols offer a foundation for researchers to further explore the therapeutic potential of GGDPS inhibition.

References

Ggdps-IN-1: An In-Depth Technical Guide to its Effects on the Mevalonate Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ggdps-IN-1 is a potent inhibitor of Geranylgeranyl Diphosphate Synthase (GGDPS), a key enzyme in the mevalonate pathway. By disrupting the synthesis of geranylgeranyl diphosphate (GGPP), this compound effectively inhibits the post-translational modification of a multitude of proteins crucial for cell signaling, proliferation, and survival. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its effects on the mevalonate pathway, and the downstream cellular consequences, including the induction of the Unfolded Protein Response (UPR) and apoptosis. This document also includes detailed experimental protocols for assays relevant to the study of this compound and presents quantitative data in a clear, tabular format to facilitate comparison and analysis.

Introduction to the Mevalonate Pathway and GGDPS

The mevalonate pathway is a critical metabolic cascade responsible for the synthesis of isoprenoids, a diverse class of molecules essential for various cellular functions.[1] This pathway begins with the conversion of Acetyl-CoA to mevalonate and culminates in the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks for all isoprenoids.[1] One of the key enzymes in the downstream part of this pathway is Geranylgeranyl Diphosphate Synthase (GGDPS). GGDPS catalyzes the condensation of farnesyl pyrophosphate (FPP) and IPP to produce the 20-carbon isoprenoid, geranylgeranyl diphosphate (GGPP).[2]

GGPP is indispensable for the post-translational modification known as geranylgeranylation, where the geranylgeranyl moiety is attached to cysteine residues of target proteins.[2] This lipid modification is crucial for the proper membrane localization and function of a wide range of proteins, particularly small GTPases from the Rho, Rac, and Rab families.[3] These proteins are central to cellular processes such as cytoskeletal dynamics, vesicular trafficking, and signal transduction.[3] Dysregulation of the mevalonate pathway and aberrant protein geranylgeranylation are frequently observed in various diseases, including cancer, making GGDPS an attractive therapeutic target.[4]

This compound: A Potent GGDPS Inhibitor

This compound, also identified as Compound 37 in its discovery publication, is a potent, small-molecule inhibitor of GGDPS.[5] It belongs to a class of α-amino bisphosphonate triazoles designed to target GGDPS.[6]

Mechanism of Action

This compound acts as a direct inhibitor of GGDPS, likely through competitive or non-competitive binding to the enzyme's active site, thereby preventing the synthesis of GGPP from FPP and IPP.[3] The depletion of the cellular GGPP pool is the primary mechanism through which this compound exerts its biological effects. This reduction in GGPP levels leads to a global decrease in protein geranylgeranylation, affecting the function of numerous downstream effector proteins.[2]

References

- 1. Recent Advances in the Development of Mammalian Geranylgeranyl Diphosphate Synthase Inhibitors [mdpi.com]

- 2. What are GGPS1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. buckinstitute.org [buckinstitute.org]

- 5. Structural Insight into Geranylgeranyl Diphosphate Synthase (GGDPS) for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Geranylgeranyl diphosphate synthase inhibition induces apoptosis that is dependent upon GGPP depletion, ERK phosphorylation and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GGPS1 in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranylgeranyl pyrophosphate synthase 1 (GGPS1) is a critical enzyme in the mevalonate pathway, catalyzing the synthesis of geranylgeranyl pyrophosphate (GGPP). Emerging evidence has solidified the role of GGPS1 as a key player in cancer cell proliferation, survival, and metastasis. Upregulated in a variety of malignancies, GGPS1 facilitates the post-translational prenylation of small GTPases, such as those in the Rho and Rac families, which are essential for intracellular signaling pathways governing cell growth, cytoskeletal organization, and motility. This guide provides an in-depth technical overview of the function of GGPS1 in oncology, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its complex signaling networks.

Introduction to GGPS1 and its Function in Cancer

GGPS1 is a central enzyme in the isoprenoid biosynthesis pathway, which is responsible for producing a wide array of molecules essential for cellular function. The primary role of GGPS1 is to synthesize GGPP, a 20-carbon isoprenoid lipid. GGPP is a crucial substrate for protein geranylgeranylation, a post-translational modification that anchors proteins to cellular membranes, a process critical for their proper function and localization.

In the context of cancer, the dysregulation of the mevalonate pathway and the overexpression of GGPS1 have been observed in numerous cancer types, including breast, lung, liver, and pancreatic cancer.[1][2] This upregulation is often associated with poor patient prognosis.[2] The increased activity of GGPS1 provides a surplus of GGPP, which in turn enhances the prenylation of oncogenic small GTPases like Rho, Rac, and Cdc42.[3] The activation of these proteins promotes cancer cell proliferation, survival, migration, and invasion, contributing to tumor growth and metastasis.[3]

Quantitative Data on GGPS1 in Cancer

The upregulation of GGPS1 and its impact on cancer cell biology have been quantified in numerous studies. The following tables summarize key findings on GGPS1 expression, its effect on cell proliferation and invasion, and its impact on tumor growth in vivo.

Table 1: GGPS1 Expression in Human Cancers

| Cancer Type | Method | Observation | Reference |

| Breast Carcinoma (BRCA) | TCGA, HPA | Significantly upregulated RNA and protein expression. Amplification in up to 10% of cases. | [1] |

| Lung Adenocarcinoma (LUAD) | TCGA, HPA, qRT-PCR, Western Blot, TMA | Significantly higher mRNA and protein expression in tumor tissues compared to adjacent normal tissues. | [1][3] |

| Hepatocellular Carcinoma (LIHC/HCC) | TCGA, HPA | Considerably upregulated RNA and protein expression. | [1] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Gene chip data | Significantly upregulated in tumors compared to normal pancreatic tissue. | [1] |

| Oral Squamous Cell Carcinoma (OSCC) | TCGA | Higher expression in tumor tissues correlated with worse prognosis. | [2] |

Table 2: Effects of GGPS1 Inhibition/Knockdown on Cancer Cell Phenotypes

| Cancer Cell Line | Method | Effect on Proliferation | Effect on Migration/Invasion | Reference |

| Lung Adenocarcinoma (SPCA-1, PC9) | siRNA knockdown | No significant effect | Significantly inhibited | [3] |

| Lung Adenocarcinoma (A549) | siRNA knockdown | No significant effect | Significantly inhibited | [3] |

| Breast Cancer (MDA-MB-231) | ROCK inhibitor (Y27632) | Reduced | Reduced | [2] |

| Pancreatic Cancer (Patient-derived) | Doxycycline-inducible CRISPRi knockdown | - | - | [1] |

Table 3: In Vivo Effects of GGPS1 Inhibition/Knockdown

| Cancer Type | Model | Intervention | Key Findings | Reference |

| Pancreatic Cancer | Orthotopic xenograft (nude mice) | Doxycycline-inducible GGPS1 knockdown | Significantly smaller tumor weight after 3 weeks of treatment. | [1] |

| Breast Cancer | "Human breast cancer metastasis to human bone" mouse model | ROCK inhibitor (Y27632) | Reduced metastasis to bone. | [2] |

Signaling Pathways Involving GGPS1

GGPS1 is a nexus for several critical signaling pathways that are frequently dysregulated in cancer. Its central role in the mevalonate pathway connects it to the regulation of small GTPases, the YAP/TAZ pathway, and cellular metabolism through SREBP2.

The Mevalonate Pathway and Protein Prenylation

The canonical function of GGPS1 is within the mevalonate pathway. By producing GGPP, it provides the essential lipid anchor for the geranylgeranylation of a multitude of proteins, most notably the Rho family of small GTPases.

Figure 1: The Mevalonate Pathway and GGPS1's role in protein prenylation.

Upstream Regulation by SREBP2

Sterol Regulatory Element-Binding Protein 2 (SREBP2) is a key transcription factor that regulates the expression of genes involved in cholesterol and fatty acid metabolism, including those in the mevalonate pathway. Under conditions of low cellular sterol levels, SREBP2 is activated and translocates to the nucleus, where it can bind to the promoter of the GGPS1 gene, leading to its increased transcription.

Figure 2: Upstream regulation of GGPS1 expression by the SREBP2 pathway.

Downstream Signaling: RhoA-ROCK and YAP/TAZ

The geranylgeranylation of RhoA by GGPS1-derived GGPP is a critical step for its activation. Active, membrane-bound RhoA then activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). The RhoA-ROCK signaling cascade plays a pivotal role in regulating the actin cytoskeleton, cell contractility, and migration, all of which are crucial for cancer metastasis.[2][4] Furthermore, this pathway can influence the activity of the transcriptional co-activators YAP and TAZ, which are master regulators of organ size and are frequently hyperactivated in cancer to promote proliferation and inhibit apoptosis.[5][6] Activation of RhoA can lead to the nuclear translocation and activation of YAP/TAZ.

Figure 3: Downstream signaling from GGPS1 via RhoA-ROCK and YAP/TAZ.

Experimental Protocols

Studying the role of GGPS1 in cancer requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Western Blotting for GGPS1 and Prenylated Proteins

This protocol allows for the detection and quantification of GGPS1 protein levels and the assessment of protein prenylation status.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-GGPS1 antibody (e.g., rabbit polyclonal, dilution 1:1000-1:5000)[7]

-

Anti-RhoA antibody (e.g., mouse monoclonal, dilution 1:1000)

-

Anti-GAPDH or β-actin antibody (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add chemiluminescent substrate and visualize bands using an imaging system.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Cell Seeding: Seed cells (e.g., 5,000 cells/well for A549) in a 96-well plate and allow them to adhere overnight.[8][9]

-

Treatment: Treat cells with siRNA targeting GGPS1 or a GGPS1 inhibitor for the desired time (e.g., 48-72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate for 15 minutes with shaking to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Transwell Migration and Invasion Assay

This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Serum-free and serum-containing cell culture medium

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., 0.1% crystal violet)

Procedure:

-

Insert Preparation (for invasion): Coat the top of the Transwell insert with diluted Matrigel and allow it to solidify.

-

Cell Seeding: Seed cells (e.g., 5 x 10^4 MDA-MB-231 cells) in serum-free medium in the upper chamber of the insert.[10]

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 12-24 hours at 37°C.

-

Removal of Non-migrated Cells: Gently remove the non-migrated cells from the top of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

Conclusion and Future Directions

GGPS1 has emerged as a significant contributor to cancer cell proliferation and metastasis across a range of tumor types. Its central role in the mevalonate pathway and the subsequent prenylation of key signaling proteins make it an attractive therapeutic target. The development of specific GGPS1 inhibitors is a promising avenue for novel anti-cancer therapies. Further research is needed to fully elucidate the complex regulatory networks upstream and downstream of GGPS1 in different cancer contexts to identify patient populations most likely to benefit from GGPS1-targeted therapies and to explore potential combination strategies with other anti-cancer agents, such as statins. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the multifaceted role of GGPS1 in cancer biology and to accelerate the development of new therapeutic interventions.

References

- 1. In vivo CRISPR screening identifies geranylgeranyl diphosphate as a pancreatic cancer tumor growth dependency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of rho-associated kinase signaling prevents breast cancer metastasis to human bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. lsi.zju.edu.cn [lsi.zju.edu.cn]

- 6. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GGPS1 antibody (29707-1-AP) | Proteintech [ptglab.com]

- 8. mdpi.com [mdpi.com]

- 9. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

The Crucial Role of Geranylgeranylation in Cellular Function and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Geranylgeranylation, a vital post-translational modification, plays a pivotal role in regulating a multitude of cellular processes, from signal transduction and cytoskeletal organization to cell proliferation and survival. This technical guide provides an in-depth exploration of the core functions of geranylgeranylation, the enzymes that catalyze this modification, and its profound implications in health and disease. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

The Biochemical Core of Geranylgeranylation

Geranylgeranylation is a form of prenylation, the covalent attachment of isoprenoid lipids to proteins.[1] Specifically, a 20-carbon geranylgeranyl pyrophosphate (GGPP) is transferred to a cysteine residue at or near the C-terminus of a target protein.[1][2] This lipid modification increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, a critical step for the function of many signaling proteins.[2][3]

The biosynthesis of GGPP occurs through the mevalonate pathway, the same pathway responsible for cholesterol synthesis.[4] 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase is the rate-limiting enzyme in this pathway.[4]

Two main classes of enzymes catalyze the transfer of the geranylgeranyl moiety:

-

Geranylgeranyltransferase type I (GGTase-I): This enzyme recognizes proteins with a C-terminal "CaaX" motif, where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is typically leucine or phenylalanine.[5][6] GGTase-I is a heterodimer composed of an α-subunit and a β-subunit.[7]

-

Rab geranylgeranyltransferase (GGTase-II or RabGGTase): This enzyme specifically modifies Rab GTPases, which are key regulators of vesicular transport.[8] Rab proteins often have C-terminal motifs like -XXCC, -XCXC, or -CCXX.[1] RabGGTase works in concert with a Rab escort protein (REP) that presents the Rab protein to the enzyme.[9]

Key Signaling Pathways Regulated by Geranylgeranylation

Geranylgeranylation is indispensable for the function of two major families of small GTPases: the Rho and Rab families. These proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state to control a vast array of cellular activities.

Rho Family GTPases: Orchestrators of the Cytoskeleton and Cell Proliferation

The Rho family of GTPases, including RhoA, Rac1, and Cdc42, are central regulators of the actin cytoskeleton, cell adhesion, and cell motility.[10] Their geranylgeranylation is essential for their localization to the plasma membrane, where they interact with downstream effectors.[11]

Inhibition of Rho GTPase geranylgeranylation leads to their sequestration in the cytoplasm, rendering them inactive even if they are in a GTP-bound state.[12] This disruption of Rho signaling has profound effects on cellular processes such as cell cycle progression, with inhibition often leading to G0/G1 arrest.[1]

Below is a diagram illustrating the general signaling pathway of Rho GTPases.

Caption: Rho GTPase Signaling Pathway.

Rab Family GTPases: Master Regulators of Intracellular Trafficking

The Rab family is the largest branch of the Ras superfamily of small GTPases, and its members are essential for regulating vesicular transport, including vesicle budding, motility, and fusion.[13] The geranylgeranylation of Rab proteins, catalyzed by RabGGTase, is crucial for their association with specific intracellular membranes.[9]

Disruption of Rab geranylgeranylation can lead to mislocalization of these proteins and severe defects in intracellular trafficking.[14] This has been implicated in diseases such as choroideremia, a genetic disorder causing progressive vision loss due to mutations in the gene encoding REP-1.[15]

The following diagram outlines the process of Rab GTPase geranylgeranylation and membrane targeting.

Caption: Rab GTPase Geranylgeranylation Cycle.

Geranylgeranylation in Disease and as a Therapeutic Target

Given its central role in fundamental cellular processes, it is not surprising that aberrant geranylgeranylation is implicated in a variety of diseases, most notably cancer.

Cancer

Many proteins involved in cancer development and progression, such as Rho family GTPases, are substrates for GGTase-I.[16] These proteins contribute to tumor cell proliferation, survival, invasion, and metastasis.[16] Consequently, inhibiting GGTase-I has emerged as a promising anti-cancer strategy.[17]

Geranylgeranyltransferase inhibitors (GGTIs) have been developed and have shown efficacy in preclinical models of various cancers.[17] For example, GGTI-298 has been shown to inhibit the proliferation of prostate cancer cells and induce apoptosis.[1] The synergistic effects of GGTIs with other chemotherapeutic agents are also being actively investigated.[1]

Other Diseases

The importance of geranylgeranylation extends beyond oncology. Dysregulation of this process has been linked to neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[18] For instance, inhibitors of the mevalonate pathway (statins), which reduce the cellular pool of GGPP, have demonstrated anti-inflammatory properties.[19]

Quantitative Data on Geranylgeranylation

This section provides a summary of key quantitative data related to geranylgeranylation, including enzyme kinetics and inhibitor activities.

| Enzyme | Substrate | KM (µM) | kcat (s-1) | Reference |

| Yeast GGTase-I | GGPP | 0.86 ± 0.05 | 0.34 ± 0.01 | [20] |

| Yeast GGTase-I | dansyl-GCIIL | 1.6 ± 0.1 | 0.34 ± 0.01 | [20] |

| Mammalian GGTase-I | - | - | - | [21] |

Table 1: Kinetic Parameters of Geranylgeranyltransferase-I.

| Inhibitor | Target | Cell Line | IC50 (µM) | Effect | Reference |

| GGTI-298 | GGTase-I | NIH-3T3 | ~10 | Inhibition of Rap1A geranylgeranylation | [5] |

| GGTI-298 | GGTase-I | Human Endothelial Cells | - | Induction of apoptosis | [22] |

| Lovastatin | HMG-CoA Reductase | Human Endothelial Cells | 3-30 | Induction of apoptosis | [22] |

| GGTI-298 & Docetaxel | GGTase-I & Microtubules | Prostate Cancer Cells | Synergistic | Enhanced growth inhibition | [1] |

Table 2: Activity of Geranylgeranylation Inhibitors.

Experimental Protocols for Studying Geranylgeranylation

A variety of experimental techniques are available to investigate protein geranylgeranylation. This section provides detailed methodologies for key assays.

In Vitro Geranylgeranylation Assay

This assay directly measures the activity of GGTase-I by monitoring the transfer of a radiolabeled or fluorescently tagged geranylgeranyl group to a protein substrate.

Materials:

-

Recombinant GGTase-I

-

Recombinant protein substrate (e.g., a Rho GTPase)

-

[³H]-GGPP or fluorescently labeled GGPP analog

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Scintillation fluid and counter (for radiolabeled assay) or fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant GGTase-I, and the protein substrate.

-

Initiate the reaction by adding [³H]-GGPP or the fluorescent GGPP analog.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding SDS-PAGE sample buffer or by spotting onto a filter membrane and washing).

-

Quantify the amount of incorporated geranylgeranyl group by scintillation counting or fluorescence measurement.

Cellular Analysis of Geranylgeranylation using Metabolic Labeling

This method allows for the visualization and identification of geranylgeranylated proteins within a cellular context.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

Geranylgeranyl alcohol (GGOH) or a clickable alkyne- or azide-modified GGOH analog

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Click chemistry reagents (if using modified GGOH)

-

SDS-PAGE and Western blotting reagents

-

Antibodies against proteins of interest

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with an inhibitor of the mevalonate pathway (e.g., a statin) to deplete endogenous GGPP pools.

-

Supplement the culture medium with GGOH or a modified GGOH analog.

-

Incubate the cells to allow for metabolic incorporation of the analog into proteins.

-

Lyse the cells and collect the protein lysate.

-

If a clickable analog was used, perform a click reaction to attach a reporter tag (e.g., biotin or a fluorophore).

-

Analyze the geranylgeranylated proteins by SDS-PAGE and Western blotting using antibodies against the protein of interest or the reporter tag.

Detection of Geranylgeranylation by Western Blot Mobility Shift

The addition of the hydrophobic geranylgeranyl group can cause a slight shift in the electrophoretic mobility of a protein on SDS-PAGE.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels (high percentage or gradient gels may improve resolution)

-

Western blotting apparatus and reagents

-

Primary antibody against the protein of interest

-

Secondary antibody conjugated to HRP or a fluorescent dye

Procedure:

-

Prepare protein lysates from control and treated (e.g., with a GGTI) cells or tissues.

-

Separate the proteins by SDS-PAGE. It is crucial to run a non-geranylgeranylated control (from treated cells) alongside the control sample.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for the protein of interest.

-

Incubate with a secondary antibody and detect the protein bands.

-

Compare the migration of the protein from control and treated samples. A slight upward shift in the band from the treated sample indicates the presence of the non-geranylgeranylated form.

Mass Spectrometry-Based Identification of Geranylgeranylated Proteins

Mass spectrometry (MS) is a powerful tool for the large-scale identification and quantification of geranylgeranylated proteins.

Workflow:

Caption: Mass Spectrometry Workflow for Geranylgeranylated Proteins.

General Protocol Outline:

-

Protein Extraction: Lyse cells or tissues to extract total protein.

-

Enrichment (Optional): To increase the detection of low-abundance geranylgeranylated proteins, an enrichment step can be performed. This often involves metabolic labeling with a clickable geranylgeranyl analog followed by affinity purification.[9]

-

Proteolytic Digestion: Digest the protein sample into smaller peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry. The MS/MS spectra provide sequence information for the peptides.

-

Data Analysis: Use database search algorithms to identify the peptides and, consequently, the proteins from which they originated. Specialized software can be used to identify peptides containing the geranylgeranyl modification and to quantify changes in their abundance between different samples.[16]

Conclusion

Geranylgeranylation is a fundamental post-translational modification that is essential for the proper function of a large number of proteins involved in critical cellular signaling pathways. Its role in diseases, particularly cancer, has made the enzymes of the geranylgeranylation pathway attractive targets for drug development. The experimental approaches detailed in this guide provide a robust toolkit for researchers to further unravel the complexities of geranylgeranylation and to accelerate the development of novel therapeutics that target this important cellular process.

References

- 1. Synergistic Effect of Geranylgeranyltransferase Inhibitor, GGTI, and Docetaxel on the Growth of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. embopress.org [embopress.org]

- 7. GGTase-I, Protein Prenyl Transferases - Jena Bioscience [jenabioscience.com]

- 8. Protocols: In-Gel Digestion & Mass Spectrometry for ID - Creative Proteomics [creative-proteomics.com]

- 9. A novel approach to tag and identify geranylgeranylated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signaling through Rho GTPase pathway as viable drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of Rho family GTPases results in increased TNF-alpha production after lipopolysaccharide exposure. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 13. Geranylgeranyl transferase 1 inhibitor GGTI‑298 enhances the anticancer effect of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. devtoolsdaily.com [devtoolsdaily.com]

- 15. Dual Chemical Probes Enable Quantitative System-Wide Analysis of Protein Prenylation and Prenylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mass spectrometry cleavable strategy for identification and differentiation of prenylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Involvement of geranylgeranylation of Rho and Rac GTPases in adipogenic and RANKL expression, which was inhibited by simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Structure of mammalian protein geranylgeranyltransferase type-I - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of protein geranylgeranylation and RhoA/RhoA kinase pathway induces apoptosis in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Ggdps-IN-1 as a Tool for Studying Protein Prenylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ggdps-IN-1, a potent and specific inhibitor of Geranylgeranyl Diphosphate Synthase (GGDPS), and its application as a research tool for studying protein prenylation. This document details the mechanism of action of this compound, its effects on cellular signaling pathways, and provides detailed protocols for key experiments. For the purpose of this guide, the well-characterized GGDPS inhibitor VSW1198 will be used as the representative molecule for this compound.

Introduction to Protein Prenylation and GGDPS

Protein prenylation is a critical post-translational modification that involves the covalent attachment of isoprenoid lipids, primarily farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to cysteine residues of target proteins. This modification is essential for the proper subcellular localization and function of a wide range of proteins, including the Ras superfamily of small GTPases, which are pivotal in signal transduction pathways regulating cell growth, differentiation, and survival.

Geranylgeranyl diphosphate synthase (GGDPS) is a key enzyme in the mevalonate pathway, catalyzing the synthesis of GGPP from FPP and isopentenyl pyrophosphate (IPP).[1] GGPP serves as the 20-carbon isoprenoid donor for protein geranylgeranylation, a process catalyzed by geranylgeranyltransferases I and II (GGTase-I and GGTase-II).[2] Given the reliance of many oncogenic proteins on geranylgeranylation, GGDPS has emerged as an attractive target for cancer therapy.[1]

This compound (VSW1198): A Potent GGDPS Inhibitor

This compound, represented by VSW1198, is a novel, potent, and highly specific inhibitor of GGDPS.[3] It is an isoprenoid triazole bisphosphonate that effectively disrupts protein geranylgeranylation in cellular and in vivo models.[4]

Mechanism of Action

This compound (VSW1198) acts by directly inhibiting the enzymatic activity of GGDPS, thereby depleting the cellular pool of GGPP. This reduction in GGPP levels prevents the geranylgeranylation of substrate proteins, such as Rap1a and Rab family members. The absence of the geranylgeranyl lipid anchor leads to the mislocalization of these proteins and impairs their function in critical cellular processes, including intracellular trafficking.[3] In highly secretory cells, such as multiple myeloma, this disruption of protein trafficking leads to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), triggering ER stress and the Unfolded Protein Response (UPR), which can ultimately lead to apoptosis.[3][5]

Data Presentation

The following tables summarize the quantitative data for this compound (VSW1198) and related compounds.

Table 1: In Vitro GGDPS Inhibition

| Compound | Target | IC50 (nM) | Notes |

| VSW1198 | GGDPS | 45 | A 3:1 mixture of homogeranyl and homoneryl isomers.[2][5] |

| VSW1198 (homoneryl isomer) | GGDPS | 75 | The more potent of the two isomers.[6] |

| VSW1198 (homogeranyl isomer) | GGDPS | 173 | [6] |

| RAM2061 (HN-me) | GGDPS | 86 | α-methyl analog of the homoneryl isomer.[6] |

| RAM2093 (HG-me) | GGDPS | 125 | α-methyl analog of the homogeranyl isomer.[6] |

Table 2: Cellular Activity of GGDPS Inhibitors

| Compound | Cell Line(s) | Assay | Effective Concentration | Reference |

| VSW1198 | Myeloma cells | Disruption of protein geranylgeranylation | as low as 30 nM | [7] |

| RAM2061 | Osteosarcoma and Ewing sarcoma cell lines | MTT Assay | Induces cytotoxic effects | [8] |

| RAM2061 | Osteosarcoma and Ewing sarcoma cell lines | Western Blot | Upregulation of UPR and apoptotic markers | [8] |

| DGBP | Prostate cancer model (in vivo) | Western Blot | Disruption of Rap1a geranylgeranylation | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

In Vitro GGDPS Enzymatic Assay

This protocol is adapted from a spectrophotometric assay for pyrophosphate (PPi) quantification, a product of the GGDPS reaction.[5]

Materials:

-

Purified recombinant GGDPS enzyme

-

Farnesyl pyrophosphate (FPP) substrate

-

Isopentenyl pyrophosphate (IPP) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

This compound (VSW1198) or other inhibitors

-

PPi quantification kit (e.g., EnzChek Pyrophosphate Assay Kit)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, FPP, and IPP at desired concentrations.

-

Add varying concentrations of this compound to the reaction mixture in the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding the purified GGDPS enzyme to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Measure the amount of PPi produced using a PPi quantification kit according to the manufacturer's instructions.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot for Detection of Unprenylated Proteins

This protocol describes the detection of unprenylated Rap1a, a marker of GGDPS inhibition.

Materials:

-

Cell culture reagents

-

This compound (VSW1198)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Rap1a (recognizing both prenylated and unprenylated forms)

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 48-72 hours).

-

Lyse the cells using ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane and run the SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against Rap1a overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system. Unprenylated Rap1a will appear as a slower-migrating band compared to the prenylated form.

-

Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[9]

Materials:

-

Cell culture reagents

-

This compound (VSW1198)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[1]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

-

Incubate the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.[1]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

Experimental Workflow

References

- 1. atcc.org [atcc.org]

- 2. mdpi.com [mdpi.com]

- 3. Preclinical Investigation of a Potent Geranylgeranyl Diphosphate Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural Insight into Geranylgeranyl Diphosphate Synthase (GGDPS) for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vivo evaluation of combination therapy targeting the isoprenoid biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of geranylgeranyl diphosphate synthase inhibition as a novel strategy for the treatment of osteosarcoma and Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Counting & Health Analysis [sigmaaldrich.com]

A Technical Guide to the Structural Analysis of Geranylgeranyl Diphosphate Synthase (GGDPS) and its Inhibitor Binding

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural biology of Geranylgeranyl Diphosphate Synthase (GGDPS), a critical enzyme in the isoprenoid biosynthesis pathway, and the mechanisms of its inhibition. Understanding the intricate structural details of GGDPS and how inhibitors bind is paramount for the rational design of novel therapeutics, particularly in the context of cancer and other diseases where protein prenylation is dysregulated.

Introduction to Geranylgeranyl Diphosphate Synthase (GGDPS)

Geranylgeranyl diphosphate synthase (GGDPS) is a key enzyme that catalyzes the synthesis of the 20-carbon isoprenoid, geranylgeranyl diphosphate (GGPP).[1][2] This reaction involves the condensation of a 15-carbon farnesyl diphosphate (FDP) molecule with a 5-carbon isopentenyl pyrophosphate (IPP) molecule.[3] GGPP is the essential precursor for protein geranylgeranylation, a post-translational modification crucial for the proper localization and function of numerous proteins, including small GTPases from the Ras superfamily which are pivotal in cell signaling, cytoskeletal regulation, and intracellular trafficking.[2][3][4] Dysregulation of GGDPS activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[2][5] The development of GGDPS inhibitors is a burgeoning field in drug discovery.[3][6]

The Structural Landscape of Human GGDPS

The first crystal structure of human GGDPS (hGGDPS) revealed a complex homohexameric arrangement, described as a "3-bladed propeller," where three dimers associate.[3][7] This quaternary structure is believed to be specific to mammalian and insect orthologs.[7] In contrast, GGDPS from yeast, archaea, and bacteria typically exists as a dimer.[3] While there is high sequence similarity between human and yeast GGDPS, a significant challenge in the structural analysis of hGGDPS is the lack of a wild-type apo or substrate-bound structure.[3]

The GGDPS monomer contains a catalytic active site where the substrates, FDP and IPP, bind. The binding of these lipophilic substrates is facilitated by the coordination of Mg2+ ions, which also play a role in stabilizing the negatively charged diphosphate groups.[3] The enzyme also possesses an inhibitory binding site for the product, GGPP, which allows for a negative feedback mechanism to regulate its own activity.[2]

The Protein Data Bank (PDB) contains several structures of GGDPS from different species, both in apo form and bound to substrates, products, or inhibitors. These structures provide invaluable insights into the enzyme's function and mechanism of inhibition.

| PDB ID | Species | Enzyme Form | Bound Ligand(s) | Resolution (Å) |

| 2Q80 | Homo sapiens | Wild-type | GGPP, Mg2+ | 2.70 |

| 6R4V | Homo sapiens | Wild-type | Ibandronate, Mg2+ | 2.20 |

| 6G32 | Homo sapiens | D188Y Mutant | Apo | 3.28 |

| 6G31 | Homo sapiens | D188Y Mutant | Zoledronate, Mg2+ | 2.80 |

| 2DH4 | Saccharomyces cerevisiae | Wild-type | Apo, Mg2+ | 1.98 |

| 2Z4V | Saccharomyces cerevisiae | Wild-type | GGPP, Mg2+ | 1.86 |

The Catalytic Cycle of GGDPS

The synthesis of GGPP by GGDPS proceeds through a three-step ionization-condensation-elimination reaction, which is a mechanism shared with the related enzyme, farnesyl diphosphate synthase (FDPS).[2][3]

-

Ionization: The enzyme first binds IPP and then the allylic substrate, FDP. The cleavage of the C-1-O bond of FDP results in the formation of a carbocation intermediate. This intermediate is stabilized by the negatively charged diphosphate and highly conserved amino acid residues.[3]

-

Condensation: A condensation reaction occurs between the carbocation intermediate and IPP, leading to the formation of a second positively charged carbocation intermediate.[3]

-

Elimination: The final product, GGPP, is formed through the stereospecific elimination of a proton.[2]

Inhibitor Binding to GGDPS

GGDPS inhibitors can be broadly classified into bisphosphonates and non-bisphosphonate compounds.[1] Bisphosphonates, particularly nitrogen-containing bisphosphonates, are a major focus of GGDPS inhibitor development.[3]

Bisphosphonates typically function by occupying the diphosphate binding sites of either FPP or IPP within the active site.[3] The side chains of these inhibitors can then occupy the isoprene binding sites of FPP or the product, GGPP.[3] Crystallographic studies have shown that the V-shaped structure of some bisphosphonate inhibitors allows them to occupy the active site, with the bisphosphonate group complexing with magnesium ions and the side chains occupying the substrate- and product-binding sites.[1]

While the majority of potent GGDPS inhibitors are bisphosphonates, non-bisphosphonate inhibitors have also been developed.[1] These compounds generally exhibit lower potency but may offer different pharmacokinetic properties.[1] They have been shown to bind to the FPP or GGPP sites of GGDPS.[1]

The inhibitory potency of various compounds against GGDPS is typically quantified by their IC50 values, which represent the concentration of inhibitor required to reduce enzyme activity by 50%.

| Inhibitor | Type | Target | IC50 | Reference |

| Digeranyl bisphosphonate (DGBP) | Isoprenoid Bisphosphonate | GGDPS | ~200 nM | [1] |

| VSW1198 | Triazole Bisphosphonate | GGDPS | 30 nM | [8] |

| α-hydroxy derivative 37 | Triazole Bisphosphonate | GGDPS | - | [9] |

| α-fluoro derivative 7 | Triazole Bisphosphonate | GGDPS | - | [9] |

| 3-aza-2,3-dihydrogeranylgeranyl diphosphate (3-azaGGPP) | Non-Bisphosphonate | GGDPS | - | [1] |

Note: Specific IC50 values for some compounds were not available in the provided search results.

Experimental Protocols

1. Protein Expression and Purification:

-

The gene encoding human GGDPS is cloned into an appropriate expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).

-

The construct is transformed into a suitable bacterial expression host (e.g., E. coli BL21(DE3)).

-

Cells are grown in a rich medium (e.g., LB or TB) at 37°C to an optimal optical density, and protein expression is induced with IPTG at a lower temperature (e.g., 18-25°C) overnight.

-

Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization.

-

The lysate is clarified by centrifugation, and the supernatant containing the soluble GGDPS is loaded onto a Ni-NTA affinity column.

-

The column is washed, and the protein is eluted with an imidazole gradient.

-

The purification tag is cleaved by a specific protease (e.g., TEV protease) if necessary.

-

Further purification is achieved by size-exclusion chromatography to obtain a homogenous protein sample.

2. Crystallization:

-

The purified GGDPS is concentrated to a suitable concentration (e.g., 5-10 mg/mL).

-

If studying inhibitor binding, the inhibitor is incubated with the protein prior to crystallization.

-

Crystallization screening is performed using various commercially available or in-house prepared screens via the sitting-drop or hanging-drop vapor diffusion method.

-

Crystal hits are optimized by varying the precipitant concentration, pH, temperature, and protein-to-precipitant ratio.

3. Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The data are processed, integrated, and scaled using software such as XDS or HKL2000.

-

The structure is solved by molecular replacement using a known GGDPS structure as a search model.

-

The model is refined using software like PHENIX or REFMAC5, with manual model building in Coot.

-

The final structure is validated using tools like MolProbity.

1. Reagents and Buffers:

-

Purified GGDPS enzyme.

-

Substrates: Farnesyl diphosphate (FPP) and [1-14C]-Isopentenyl pyrophosphate (IPP).

-

Assay buffer: e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT.

-

Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation cocktail.

2. Assay Procedure:

-

A reaction mixture is prepared containing the assay buffer, GGDPS enzyme, and varying concentrations of the inhibitor compound.

-

The mixture is pre-incubated for a specific time at a controlled temperature (e.g., 10 minutes at 37°C).

-

The enzymatic reaction is initiated by adding the substrates FPP and [1-14C]-IPP.

-

The reaction is allowed to proceed for a set time (e.g., 20 minutes) and then stopped by adding a quenching solution (e.g., 1M HCl).

-

The reaction products are extracted with an organic solvent (e.g., hexane or ethyl acetate).

-

A sample of the organic phase containing the radiolabeled GGPP is transferred to a scintillation vial with a scintillation cocktail.

-

The radioactivity is measured using a scintillation counter.

3. Data Analysis:

-

The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling and Experimental Workflows

References

- 1. mdpi.com [mdpi.com]

- 2. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Insight into Geranylgeranyl Diphosphate Synthase (GGDPS) for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural Insight into Geranylgeranyl Diphosphate Synthase (GGDPS) for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The crystal structure of human geranylgeranyl pyrophosphate synthase reveals a novel hexameric arrangement and inhibitory product binding. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 8. Preclinical Investigation of a Potent Geranylgeranyl Diphosphate Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of α-modifications on the activity of triazole bisphosphonates as geranylgeranyl diphosphate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

GGDPS-IN-1 Target Validation in Specific Cancer Types: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Geranylgeranyl diphosphate synthase (GGDPS) has emerged as a compelling therapeutic target in oncology. This enzyme plays a crucial role in the isoprenoid biosynthesis pathway, producing geranylgeranyl pyrophosphate (GGPP), a vital substrate for the post-translational modification of small GTPases like Rab and Rho. These proteins are integral to numerous cellular processes frequently dysregulated in cancer, including proliferation, survival, migration, and intracellular trafficking. GGDPS-IN-1 and other potent GGDPS inhibitors disrupt these processes by depleting the cellular pool of GGPP, leading to anti-neoplastic effects across a range of cancer types. This guide provides a comprehensive overview of the target validation for this compound, focusing on its mechanism of action, efficacy in specific cancers, and detailed experimental protocols for its evaluation.

Introduction: The Rationale for Targeting GGDPS in Cancer

The reliance of cancer cells on hyperactive signaling pathways for their growth and survival presents therapeutic vulnerabilities. Many of these pathways are controlled by small GTPases that require geranylgeranylation for their proper membrane localization and function. GGDPS catalyzes the formation of GGPP, the 20-carbon isoprenoid donor for this critical lipid modification.[1]

Elevated expression of GGDPS has been correlated with poor prognosis in several malignancies, including lung adenocarcinoma and hepatocellular carcinoma.[1][2] Inhibition of GGDPS presents a targeted approach to disrupt the function of a multitude of oncoproteins simultaneously. This compound and other inhibitors, such as VSW1198 and RAM2061, are bisphosphonate-based compounds that have demonstrated potent and selective inhibition of GGDPS, leading to promising preclinical anti-cancer activity.[3][4]

Mechanism of Action of this compound

This compound and similar inhibitors function by competitively binding to GGDPS, preventing the synthesis of GGPP. The subsequent depletion of the cellular GGPP pool has several downstream consequences:

-

Inhibition of Protein Geranylgeranylation: The primary effect is the failure to geranylgeranylate small GTPases of the Rab and Rho families. This prevents their anchoring to cellular membranes, rendering them inactive.

-

Disruption of Intracellular Trafficking: Rab GTPases are master regulators of vesicular transport. Their inactivation through lack of geranylgeranylation disrupts processes such as protein secretion and organelle function. In highly secretory cancer cells like multiple myeloma, this leads to the accumulation of unfolded proteins in the endoplasmic reticulum (ER), inducing the Unfolded Protein Response (UPR) and ultimately apoptosis.[2][5]

-

Impairment of Cell Signaling and Cytoskeletal Dynamics: Rho GTPases are critical for cell signaling pathways that control cell shape, motility, and proliferation. Inhibition of their function leads to decreased migration, invasion, and cell cycle arrest.

-

Induction of Apoptosis: The culmination of cellular stress from disrupted trafficking and signaling pathways is the activation of apoptotic cell death, as evidenced by caspase cleavage and externalization of phosphatidylserine.[3]

Below is a diagram illustrating the central role of GGDPS in the isoprenoid biosynthesis pathway and the impact of its inhibition.

Target Validation in Specific Cancer Types

The efficacy of GGDPS inhibition has been demonstrated in a variety of cancer models. The following tables summarize the quantitative data from preclinical studies.

In Vitro Efficacy of GGDPS Inhibitors

| Cancer Type | Cell Line(s) | GGDPS Inhibitor | IC50 (nM) | Key Findings |

| Multiple Myeloma | MM.1S, RPMI-8226 | VSW1198 | 45 (enzymatic) | Potent inhibition of protein geranylgeranylation at 30 nM.[6] |

| RAM2061 | 86 (enzymatic) | Induces UPR and apoptosis.[3] | ||

| RAM2093 | 125 (enzymatic) | Similar activity to RAM2061.[3] | ||

| Osteosarcoma | 143B, MG-63, Saos-2, HOS | RAM2061 | 172 (143B) | Concentration-dependent cytotoxicity in all cell lines.[4] |

| Ewing Sarcoma | A673, SK-ES, TC-252, RD-ES | RAM2061 | 134 (A673) | Induces apoptosis and UPR.[4] |

| Prostate Cancer | PC-3 | DGBP | ~200 (enzymatic) | Induces autophagy. |

In Vivo Efficacy of GGDPS Inhibitors

| Cancer Type | Animal Model | GGDPS Inhibitor | Treatment Regimen | Tumor Growth Inhibition (TGI) | Key Findings |

| Ewing Sarcoma | A673 xenograft (athymic nude mice) | RAM2061 | 0.08 mg/kg, twice weekly | Significantly slowed tumor growth (p=0.0004)[1] | Lengthened overall survival.[1] |

| Prostate Cancer | PC-3 metastasis model (murine) | GGOHBP (DGBP analog) | Daily treatment | Significantly reduced whole-body tumor burden[3] | Prolonged overall survival.[3] |

| Multiple Myeloma | Myeloma xenograft model | VSW1198 + Statin | Combination therapy | Significantly slowed tumor growth[7] | Combination therapy was more effective than single agents.[7] |

Key Signaling Pathways Affected by GGDPS Inhibition

The disruption of protein geranylgeranylation by this compound initiates a cascade of events that impact critical cancer signaling pathways.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of GGDPS as a therapeutic target.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of GGDPS inhibitors on cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

GGDPS inhibitor stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the GGDPS inhibitor in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.

-

Incubate for the desired time period (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for UPR Markers

This protocol is for detecting the induction of the Unfolded Protein Response.

Materials:

-

Treated and untreated cell lysates

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ATF4, anti-CHOP, anti-IRE1α, anti-p-eIF2α)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine protein concentration.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add chemiluminescent substrate.

-

Capture the signal using an imaging system.

Transwell Migration and Invasion Assay

This protocol assesses the effect of GGDPS inhibitors on cancer cell motility.

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

GGDPS inhibitor

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

For the invasion assay, coat the top of the Transwell inserts with Matrigel and allow it to solidify.

-

Harvest and resuspend cells in serum-free medium containing the GGDPS inhibitor or vehicle.

-

Add medium with a chemoattractant to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of each insert.

-

Incubate for 24-48 hours at 37°C.

-

Remove the inserts and wipe the non-migrated cells from the upper surface with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

In Vivo Xenograft Study

This protocol evaluates the anti-tumor efficacy of GGDPS inhibitors in an animal model.

Materials:

-

Immunocompromised mice (e.g., athymic nude)

-

Cancer cell line for injection

-

GGDPS inhibitor formulation for injection

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer the GGDPS inhibitor or vehicle via the desired route (e.g., intravenous) and schedule.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal weight and general health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Conclusion

The inhibition of GGDPS by this compound and other potent small molecules represents a promising therapeutic strategy for a variety of cancers. The mechanism of action, centered on the disruption of protein geranylgeranylation, leads to pleiotropic anti-tumor effects, including the induction of the UPR, cell cycle arrest, and apoptosis, as well as the inhibition of migration and invasion. The preclinical data summarized in this guide provide a strong validation for GGDPS as a target in oncology. The detailed experimental protocols herein offer a framework for researchers to further investigate the therapeutic potential of GGDPS inhibitors in diverse cancer contexts. Further clinical investigation of this class of compounds is warranted.

References

- 1. Evaluation of geranylgeranyl diphosphate synthase inhibition as a novel strategy for the treatment of osteosarcoma and Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of geranylgeranyl diphosphate synthase inhibition as a novel strategy for the treatment of osteosarcoma and Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting protein geranylgeranylation slows tumor development in a murine model of prostate cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibiting geranylgeranyl diphosphate synthesis reduces nuclear androgen receptor signaling and neuroendocrine differentiation in prostate cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sciforum.net [sciforum.net]

- 7. Annexin V Staining | Thermo Fisher Scientific - SV [thermofisher.com]

An In-depth Technical Guide to GGPS1 Gene Expression in Different Tissue Types

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression of the Geranylgeranyl Diphosphate Synthase 1 (GGPS1) gene across various human tissues. GGPS1 is a key enzyme in the mevalonate pathway, catalyzing the synthesis of geranylgeranyl diphosphate (GGPP), an essential precursor for the prenylation of small GTPases and other cellular processes.[1][2][3] Understanding the tissue-specific expression of GGPS1 is critical for elucidating its physiological roles and its implications in disease, making it a potential target for therapeutic intervention.

GGPS1 Gene Expression: A Quantitative Overview

The expression of the GGPS1 gene varies across different human tissues. Quantitative data from large-scale transcriptomics studies, such as the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas, provide valuable insights into its expression landscape.[4] The following table summarizes the expression levels of GGPS1 in various tissues, presented in normalized Transcripts Per Million (nTPM).

| Tissue | GGPS1 Expression (nTPM) | Data Source |

| Testis | High | Human Protein Atlas, UniProt[5][6] |

| Skeletal Muscle | Moderate | PubMed[5] |

| Adrenal Gland | Moderate | Human Protein Atlas[4] |

| Thyroid Gland | Moderate | Human Protein Atlas[4] |

| Prostate | Moderate | Human Protein Atlas[4] |

| Lung | Low | Human Protein Atlas[4] |

| Liver | Low | Human Protein Atlas[4] |

| Kidney | Low | Human Protein Atlas[4] |

| Heart | Low | Human Protein Atlas[4] |

| Brain | Low | Human Protein Atlas[4] |

| Skin | Low | Human Protein Atlas[4] |

| Colon | Low | Bgee[1] |

| Dermal Fibroblast | Expressed | PubMed[5] |

Note: Expression levels are categorized based on available data. "High" indicates tissues with the most abundant expression, followed by "Moderate" and "Low" for tissues with progressively lower expression levels. "Expressed" is used where qualitative but not comparative quantitative data was available.

Signaling Pathway of GGPS1

GGPS1 is a critical enzyme in the mevalonate pathway, which is responsible for the synthesis of isoprenoids. These molecules are vital for various cellular functions, including cholesterol biosynthesis and protein prenylation. The diagram below illustrates the position of GGPS1 within this pathway.

Experimental Protocols for GGPS1 Gene Expression Analysis

Accurate quantification of GGPS1 gene expression is fundamental for research and drug development. The following sections detail the standard methodologies for tissue sample processing and gene expression analysis.

The initial step in gene expression analysis is the careful collection and processing of tissue samples to ensure the integrity of the RNA.

Protocol:

-

Tissue Harvesting: Excise the tissue of interest from the organism. To minimize RNA degradation, perform this step as quickly as possible on ice.

-

Stabilization: Immediately place the tissue in an RNA stabilization reagent (e.g., RNAlater) or flash-freeze it in liquid nitrogen.[7] Store samples at -80°C for long-term storage.[7]

-

Homogenization: Homogenize the frozen tissue sample in a lysis buffer (e.g., TRIzol reagent) using a bead-beater or rotor-stator homogenizer.[8][9]

-

RNA Isolation: Isolate total RNA from the homogenate using a method such as phenol-chloroform extraction (TRIzol method) or a column-based purification kit.[7][10]

-

DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.[10]

-

Quality Control: Assess the quantity and quality of the extracted RNA.

-

Quantity: Use a spectrophotometer (e.g., NanoDrop) to measure the RNA concentration.

-

Integrity: Evaluate RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system to determine the RNA Integrity Number (RIN). A RIN value of 7 or higher is generally recommended for downstream applications like RNA-seq.

-

Two primary methods are widely used for quantifying gene expression levels: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) and RNA Sequencing (RNA-seq).

RT-qPCR is a sensitive technique used to measure the expression of specific genes.[11][12]

Protocol:

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.[12][13] This can be primed using oligo(dT) primers, random hexamers, or gene-specific primers.[13]

-

qPCR Reaction Setup: Prepare a qPCR reaction mix containing the cDNA template, gene-specific primers for GGPS1, a fluorescent dye (e.g., SYBR Green) or a TaqMan probe, and a DNA polymerase.[14][15]

-

Amplification and Detection: Perform the qPCR reaction in a real-time PCR cycler. The instrument will monitor the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.[12]

-

Data Analysis: Determine the cycle threshold (Ct) value for GGPS1 and a reference (housekeeping) gene. Calculate the relative expression of GGPS1 using the ΔΔCt method.

RNA-seq provides a comprehensive, unbiased view of the entire transcriptome.[11][16]

Protocol:

-

Library Preparation:

-

RNA Fragmentation: Fragment the high-quality RNA to a suitable size.

-

cDNA Synthesis: Convert the fragmented RNA into cDNA.

-

Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain sequences for amplification and sequencing.

-

Enrichment (Optional): For mRNA analysis, enrich for polyadenylated transcripts using oligo(dT) beads.[17]

-

Amplification: Amplify the adapter-ligated cDNA library via PCR.

-

-

Sequencing: Sequence the prepared library using a high-throughput sequencing platform (e.g., Illumina).[17]

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Quantification: Count the number of reads mapping to the GGPS1 gene.

-

Normalization: Normalize the read counts to account for sequencing depth and gene length, typically expressed as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for analyzing GGPS1 gene expression in tissue samples.

This guide provides a foundational understanding of GGPS1 gene expression, from its tissue distribution to the detailed protocols required for its study. This information is intended to support further research into the role of GGPS1 in health and disease and to aid in the development of novel therapeutic strategies.

References

- 1. GGPS1 - Wikipedia [en.wikipedia.org]

- 2. WikiGenes - GGPS1 - geranylgeranyl diphosphate synthase 1 [wikigenes.org]

- 3. GGPS1 geranylgeranyl diphosphate synthase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uniprot.org [uniprot.org]

- 6. GGPS1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 7. RNA Sequencing Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 8. A Whole-Tissue RNA-seq Toolkit for Organism-Wide Studies of Gene Expression with PME-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A basic guide to RNA-sequencing - Novogene [novogene.com]

- 10. biostate.ai [biostate.ai]

- 11. news-medical.net [news-medical.net]

- 12. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. elearning.unite.it [elearning.unite.it]

- 14. cdn.origene.com [cdn.origene.com]

- 15. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]

- 16. Gene Expression Analysis: Methods & Techniques | Danaher Life Sciences [lifesciences.danaher.com]

- 17. genome.ucsc.edu [genome.ucsc.edu]

Methodological & Application